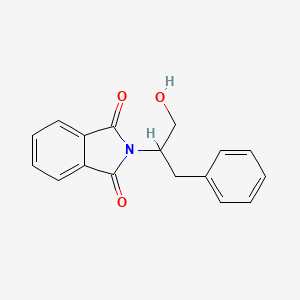

N-(2-Hydroxy-1-benzylethyl)phthalimide

Description

N-(2-Hydroxy-1-benzylethyl)phthalimide is a phthalimide derivative characterized by a benzyl-substituted ethanolamine moiety attached to the nitrogen of the isoindole-1,3-dione core. This compound is structurally poised for roles in metal-catalyzed C–H functionalization (due to its N,O-bidentate directing group) and pharmaceutical synthesis .

Properties

CAS No. |

93316-45-1 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

2-(1-hydroxy-3-phenylpropan-2-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2 |

InChI Key |

WUQQWFQBZMAJLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Phthalimide derivatives exhibit diverse properties based on substituents. Key comparisons include:

3-Chloro-N-phenyl-phthalimide

- Substituents : Phenyl and chlorine groups.

- Properties : Low polarity due to aromatic and halogen substituents; high thermal stability.

- Applications: Monomer for polyimide synthesis, requiring high purity for polymerization .

- Contrast : The absence of a hydroxyl group limits solubility in polar media compared to the target compound.

N-Admantyl Phthalimide

- Substituents : Bulky adamantyl group.

- Properties : Hydrophobic, three-dimensional structure enhances membrane permeability.

- Applications : Antimicrobial and anticancer agents; induces TNF-α in leukemia cells .

- Contrast : The adamantyl group’s steric bulk may hinder reactivity in certain synthetic pathways compared to the benzyl-hydroxyethyl chain.

N-(Tosyloxy)phthalimide

- Substituents : Tosyloxy (sulfonate ester) group.

- Properties : Moderate solubility; acts as a protease inhibitor via Lossen rearrangement.

- Applications : Inactivates serine proteases (e.g., chymotrypsin) with high efficiency (k₂ ~250,000 M⁻¹s⁻¹) .

- Contrast : The target compound’s hydroxyl group may favor different reaction pathways (e.g., esterification) rather than protease inhibition.

N-(Cyclohexylthio)phthalimide

- Substituents : Cyclohexylthio group.

- Properties : Sulfur-containing substituent enhances vulcanization inhibition.

Physicochemical Properties

| Compound | Solubility | Stability | Key Reactivity |

|---|---|---|---|

| Target Compound | High (polar) | Moderate | Hydroxyl group: esterification, H-bonding |

| 3-Chloro-N-phenyl-phthalimide | Low (non-polar) | High | Chlorine: electrophilic substitution |

| N-Admantyl Phthalimide | Low (non-polar) | High | Adamantyl: steric hindrance |

| N-(Tosyloxy)phthalimide | Moderate | Labile in aqueous | Tosyloxy: protease inactivation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.